REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][c:5]([O:6][CH2:7][CH2:8][N:9]([CH3:10])[CH3:11])[cH:12][cH:13][c:14]1[N+:15]([O-:16])=[O:17].[CH3:20][CH2:21][O:22][C:23](=[O:24])[CH3:25].[H:18][H:19]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([O:6][CH2:7][CH2:8][N:9]([CH3:10])[CH3:11])[cH:12][cH:13][c:14]1[NH2:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(OCCN(C)C)ccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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Type
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product
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Smiles
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COc1cc(OCCN(C)C)ccc1N
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |